molecular formula C7H7NO3 B7767813 4-Methyl-3-nitrophenol CAS No. 68137-09-7

4-Methyl-3-nitrophenol

Cat. No.: B7767813
CAS No.: 68137-09-7
M. Wt: 153.14 g/mol
InChI Key: BQEXDUKMTVYBRK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Methyl-3-nitrophenol, also known as 3-Methyl-4-Nitrophenol (PNMC), is a major degradation product of the organophosphate insecticide fenitrothion and a component of diesel exhaust particles . It is becoming a widely spread environmental endocrine disruptor It is known to affect the female reproductive system .

Mode of Action

The mode of action of this compound involves its interaction with the spindle apparatus in oocytes. It disturbs the spindle stability, specifically decreasing the spindle density and increasing the spindle length . The weakened spindle pole location of the microtubule-severing enzyme Fignl1 may result in a defective spindle apparatus in this compound-exposed oocytes .

Biochemical Pathways

The biochemical pathways affected by this compound involve the degradation of the compound by certain strains of bacteria. Methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ) are identified as the intermediates before ring cleavage during this compound degradation by Burkholderia sp. strain SJ98 . The pnpABA1CDEF cluster involved in para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) catabolism is also likely responsible for this compound degradation in this strain .

Pharmacokinetics

It is known that exposure to this compound significantly compromises oocyte maturation .

Result of Action

The molecular and cellular effects of this compound’s action include significant mitochondrial dysfunction, including changes in mitochondria distribution, ATP production, mitochondrial membrane potential, and ROS accumulation . The mRNA levels of the mitochondria-related genes are also significantly impaired . These alterations trigger early apoptosis in the oocytes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. As a constituent of diesel exhaust particles and degradation products of insecticide fenitrothion, it is a widely distributed environmental contaminant . Its effects on the female reproductive system and oocyte maturation highlight the importance of understanding and mitigating environmental exposure .

Biochemical Analysis

Biochemical Properties

4-Methyl-3-nitrophenol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to be involved in the degradation pathway of the insecticide fenitrothion, where it serves as a primary breakdown product . The enzymes PNP 4-monooxygenase (PnpA) and 1,4-benzoquinone reductase (PnpB) have been identified as key players in the biochemical reactions involving this compound .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been reported to deteriorate oocyte maturation by inducing spindle instability and mitochondrial dysfunction .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. PnpA is able to catalyze the monooxygenation of this compound to methyl-1,4-benzoquinone (MBQ), and PnpB catalyzes the reduction of MBQ to methylhydroquinone (MHQ) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the microbial degradation of this compound involves several stages, with different intermediates being formed at each stage .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. For example, it has been reported to have endocrine disruptive effects in rats, affecting the female reproductive system .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key intermediate in the degradation pathway of fenitrothion, an organophosphorus pesticide .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3-nitrophenol can be synthesized through several methods. One common method involves the nitration of m-cresol (3-methylphenol) using nitric acid in the presence of sulfuric acid . The reaction typically proceeds as follows:

    Nitration: m-Cresol is dissolved in sulfuric acid, and nitric acid is added dropwise while maintaining a low temperature to control the reaction rate. The mixture is then stirred and heated to complete the nitration process.

    Isolation: The reaction mixture is poured into ice water to precipitate the product, which is then filtered and purified by recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous nitration process where m-cresol is continuously fed into a reactor containing nitric and sulfuric acids. The product is then separated and purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride.

    Nitration: Nitric acid in the presence of sulfuric acid.

Major Products Formed:

    Reduction: 4-Methyl-3-aminophenol.

    Halogenation: 4-Methyl-3-nitro-2-chlorophenol or 4-Methyl-3-nitro-2-bromophenol.

    Nitration: 2,4-Dinitro-3-methylphenol.

Comparison with Similar Compounds

  • 2-Nitro-4-hydroxytoluene
  • 3-Nitro-p-cresol
  • 4-Hydroxy-2-nitrotoluene

Comparison: 4-Methyl-3-nitrophenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 3-Nitro-p-cresol, for example, the presence of the methyl group in the para position relative to the hydroxyl group in this compound can lead to different steric and electronic effects, impacting its reactivity in substitution reactions and its interaction with biological targets .

Properties

IUPAC Name

4-methyl-3-nitrophenol
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InChI

InChI=1S/C7H7NO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3
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InChI Key

BQEXDUKMTVYBRK-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)O)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C7H7NO3
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DSSTOX Substance ID

DTXSID90879085
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Molecular Weight

153.14 g/mol
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Physical Description

Yellow crystalline powder with an odor like phenol; [Alfa Aesar MSDS]
Record name 3-Nitro-p-cresol
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Vapor Pressure

0.000632 [mmHg]
Record name 3-Nitro-p-cresol
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CAS No.

2042-14-0, 68137-09-7
Record name 4-Methyl-3-nitrophenol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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